![molecular formula C11H11N3O B13169547 2'-Methoxy-2,3'-bipyridin-6-amine](/img/structure/B13169547.png)
2'-Methoxy-2,3'-bipyridin-6-amine
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Overview
Description
2’-Methoxy-2,3’-bipyridin-6-amine is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields such as catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-2,3’-bipyridin-6-amine typically involves the reaction of 2,3’-bipyridine with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2’-Methoxy-2,3’-bipyridin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-2,3’-bipyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .
Scientific Research Applications
2’-Methoxy-2,3’-bipyridin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Acts as a probe for studying biological systems, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2’-Methoxy-2,3’-bipyridin-6-amine involves its ability to coordinate with metal ions. The methoxy group acts as an electron donor, facilitating the formation of stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2’-Methoxy-5-nitro-2,3’-bipyridin-6-amine: A nitro-substituted derivative with distinct reactivity
Uniqueness
2’-Methoxy-2,3’-bipyridin-6-amine is unique due to its methoxy substitution, which enhances its electron-donating properties and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring strong electron-donating ligands .
Biological Activity
2'-Methoxy-2,3'-bipyridin-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a bipyridine framework with a methoxy group at the 2' position. This configuration contributes to its biological properties and interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Anticancer Potential : Evidence points to its ability to induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote programmed cell death through mitochondrial pathways.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
Biological Assays and Findings
A variety of assays have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent studies:
Biological Activity | Methodology | Results |
---|---|---|
Antimicrobial | Disc diffusion method | Significant inhibition against E. coli and S. aureus |
Cytotoxicity | MTT assay | IC50 values indicate effective cytotoxicity in cancer cell lines |
Apoptosis Induction | Flow cytometry | Increased annexin V positive cells indicating apoptosis |
Neuroprotection | Oxidative stress assays | Reduced ROS levels in neuronal cultures |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multidrug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent in treating resistant infections.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to dose-dependent decreases in cell viability, correlating with increased markers of apoptosis.
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound prior to inducing oxidative stress resulted in improved survival rates and reduced neurological deficits, highlighting its potential for treating neurodegenerative conditions.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(2-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(4-3-7-13-11)9-5-2-6-10(12)14-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
CTHPPQZABCFGAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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